3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate
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Overview
Description
3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyphenyl and isobutyl groups. The hydrochloride hydrate form indicates that the compound is stabilized with hydrochloric acid and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyphenyl and isobutyl groups. The final step involves the formation of the hydrochloride hydrate by treating the compound with hydrochloric acid in the presence of water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may facilitate binding to specific proteins, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-methylpyrrolidin-3-yl}phenol hydrochloride hydrate
- 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-ethylpyrrolidin-3-yl}phenol hydrochloride hydrate
Uniqueness
3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65902-80-9 |
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Molecular Formula |
C22H32ClNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[1-[2-(4-hydroxyphenyl)ethyl]-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;hydrate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH.H2O/c1-17(2)15-22(19-4-3-5-21(25)14-19)11-13-23(16-22)12-10-18-6-8-20(24)9-7-18;;/h3-9,14,17,24-25H,10-13,15-16H2,1-2H3;1H;1H2 |
InChI Key |
CZFQKEYNHDJKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.O.Cl |
Origin of Product |
United States |
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